

Introduction: Unveiling a Fundamental Photochemical Transformation

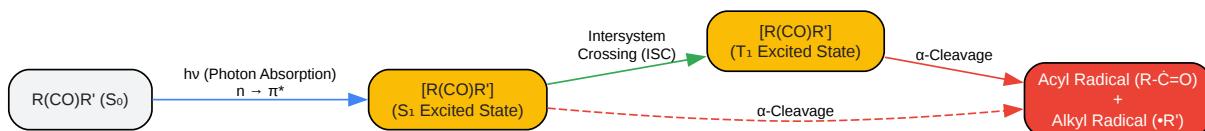
Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3,3-Diphenyl-2-butanone

Cat. No.: B8528689

[Get Quote](#)


The Norrish Type I reaction, named after the pioneering photochemist Ronald George Wreyford Norrish, represents a cornerstone of carbonyl photochemistry.^{[1][2]} It is a photochemical process wherein aldehydes and ketones undergo a homolytic cleavage of the carbon-carbon bond adjacent (alpha) to the carbonyl group upon absorption of light.^{[1][3][4]} This α -cleavage results in the formation of two distinct radical intermediates: an acyl radical and an alkyl radical.^{[1][5][6]} While its applications in targeted organic synthesis can be specific, the reaction is of paramount importance in understanding the photo-oxidation and degradation of polymers, in the design of photoinitiators for polymerization, and holds relevance in the development of photoactive drug precursors.^{[1][7][8]} This guide provides a detailed exploration of the core mechanism, the factors governing its outcome, experimental considerations, and its broader applications.

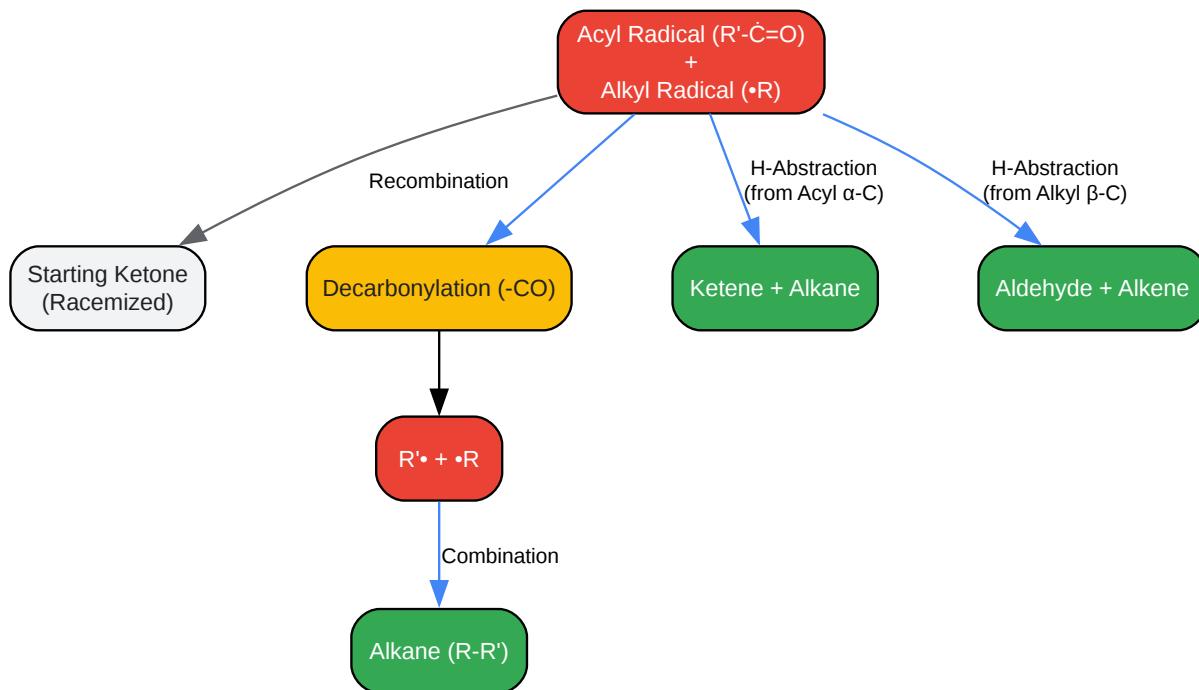
The Core Mechanism: From Photon to Radical Pair

The Norrish Type I reaction is initiated by the absorption of a photon by the carbonyl group, leading to an electronic transition.^[9] This process and the subsequent primary cleavage can be dissected into several key steps:

- Photoexcitation: The carbonyl compound absorbs ultraviolet (UV) light, typically promoting a non-bonding electron from the oxygen atom to the antibonding π^* orbital of the carbonyl group (an $n \rightarrow \pi^*$ transition).^{[5][10]} This initially populates an electronically excited singlet state (S_1).^{[3][11]}

- Intersystem Crossing (ISC): The excited singlet state (S_1) can undergo intersystem crossing, a spin-inversion process, to form the corresponding triplet state (T_1).^{[3][10][11]} This T_1 state is generally lower in energy and has a longer lifetime than the S_1 state.
- α -Cleavage (Homolysis): The pivotal step is the homolytic cleavage of one of the C-C bonds alpha to the carbonyl group. This bond scission can occur from either the S_1 or T_1 excited state, yielding a pair of radical species—an alkyl radical and an acyl radical.^{[1][5][12]}

[Click to download full resolution via product page](#)


Caption: The primary photochemical events in a Norrish Type I reaction.

Navigating the Post-Cleavage Landscape: Fates of the Radical Intermediates

The synthetic outcome of the Norrish Type I reaction is dictated by the subsequent reactions of the initially formed acyl and alkyl radicals.^[3] The specific pathway taken depends on the structure of the ketone and the reaction conditions.^{[5][6]}

- Recombination: The simplest pathway is the recombination of the acyl and alkyl radicals to regenerate the original ketone.^[1] If the α -carbon is a stereocenter, this process can lead to racemization.
- Decarbonylation: The acyl radical can extrude a molecule of carbon monoxide (CO), a process known as decarbonylation, to form a second alkyl radical ($R\cdot$).^[1] This new radical can then combine with the other alkyl radical ($R'\cdot$) to form a new alkane ($R-R'$). In the case of symmetrical ketones, this results in a dimer of the initial alkyl fragment. For example, the photolysis of diethyl ketone yields butane after decarbonylation and radical combination.^[3]
- Disproportionation: The radical pair can undergo a hydrogen transfer reaction. This can manifest in two primary ways:

- Ketene Formation: The alkyl radical can abstract a hydrogen atom from the α -carbon of the acyl radical, resulting in the formation of a ketene and an alkane.[1][11]
- Aldehyde and Alkene Formation: The acyl radical can abstract a hydrogen atom from the β -carbon of the alkyl radical, yielding an aldehyde and an alkene.[1][11]

[Click to download full resolution via product page](#)

Caption: Major secondary reaction pathways for the radical pair.

Controlling the Reaction: Key Influencing Factors

The distribution of products from a Norrish Type I reaction is not random; it is governed by several factors, providing a degree of experimental control.

- Ketone Structure: The stability of the potential radical fragments is the most critical factor. The α -cleavage will preferentially occur to form the more stable alkyl radical.[1][11] For instance, the photolysis of 2-butanone predominantly yields an ethyl radical and an acetyl radical, rather than a less stable methyl radical and a propionyl radical.[1] In cyclic ketones,

α -cleavage results in the formation of a diradical, which can undergo subsequent intramolecular reactions.[3][13]

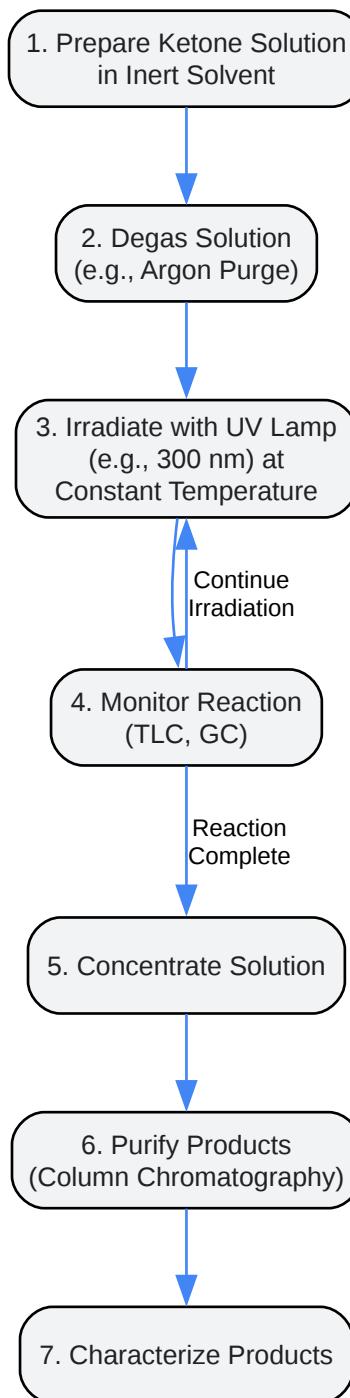
- **Excited State:** The reaction can proceed from both singlet (S_1) and triplet (T_1) excited states, but the longer lifetime of the triplet state often makes it the key player, especially in solution. [5] The specific excited state involved can influence reaction rates and product ratios. Recent studies have highlighted the role of purely singlet-state mediated Norrish Type I reactions in certain systems, challenging the traditional view that intersystem crossing to the triplet state is always a prerequisite.[7][8]
- **Reaction Phase:** The reaction outcomes can differ significantly between the gas phase and solution phase.[5][6] In solution, the "cage effect" can promote the recombination of the initial radical pair, as the surrounding solvent molecules hinder their diffusion.
- **Solvent:** While the solvent's primary role can be to create a reaction "cage," specific solvent interactions can influence the lifetime of excited states and the stability of intermediates. For example, hydrogen-bonding solvents can affect the energy levels of the n,π^* states.
- **Temperature:** Temperature can influence the competition between different secondary pathways. For instance, the rate of decarbonylation of the acyl radical is temperature-dependent and generally increases with higher temperatures.

Experimental Protocol: A Practical Workflow

Conducting a Norrish Type I reaction requires careful control of photochemical conditions. The following is a generalized protocol.

1. Apparatus Setup:

- **Light Source:** A medium-pressure mercury lamp is a common choice, often housed in a reactor with multiple lamps surrounding a central reaction chamber (e.g., a Rayonet Photochemical Reactor).[14] Lamps emitting around 300 nm are typically used.[14]
- **Reaction Vessel:** The choice of vessel material is critical. Pyrex glass is often used as it is transparent to wavelengths above ~ 290 nm, effectively filtering out higher-energy UV light that could cause undesired side reactions.[14] For reactions requiring shorter wavelengths, quartz vessels are necessary.


- Cooling: Photochemical reactions can generate significant heat. A cooling system (e.g., a cold finger or external fan) is essential to maintain a constant, controlled temperature.

2. Reagent and Solvent Preparation:

- Substrate: The ketone should be purified to remove any light-absorbing impurities.
- Solvent: An inert, photochemically stable solvent (e.g., benzene, hexane, acetonitrile, or methanol) should be selected and, if necessary, purified.[14]
- Degassing: The removal of dissolved oxygen is crucial. Oxygen is an efficient quencher of triplet excited states and can react with the radical intermediates, leading to unwanted oxidation products. Degassing is typically achieved by bubbling an inert gas (e.g., argon or nitrogen) through the solution for an extended period (e.g., 25-30 minutes) prior to and sometimes during irradiation.[14]

3. Photolysis Procedure:

- A solution of the ketone in the chosen solvent is prepared at a specific concentration.[14]
- The solution is transferred to the photochemical reaction vessel.
- The solution is thoroughly degassed with an inert gas.[14]
- The lamp is switched on to begin irradiation. The reaction is maintained at a constant temperature.[14]
- The progress of the reaction is monitored over time using techniques such as Gas Chromatography (GC), Thin-Layer Chromatography (TLC), or ^1H NMR spectroscopy.
- Upon completion, the lamp is switched off. The reaction mixture is concentrated under reduced pressure.[14]
- The resulting residue is purified, typically by silica gel column chromatography, to isolate the desired products.[14]

[Click to download full resolution via product page](#)

Caption: A generalized experimental workflow for the Norrish Type I reaction.

Quantitative Analysis: The Role of Quantum Yield

The efficiency of a photochemical reaction is quantified by its quantum yield (Φ). It is defined as the number of moles of a specific product formed divided by the number of moles of photons (einsteins) absorbed by the reactant. A quantum yield of 1 indicates that every absorbed photon leads to the formation of one molecule of product.[\[15\]](#)

The quantum yield for a Norrish Type I reaction can be influenced by all the factors mentioned previously (structure, solvent, etc.) and provides a standardized metric for comparing the photoreactivity of different ketones.

Ketone	Solvent	Wavelength (nm)	Quantum Yield (Φ) of Disappearance	Reference
Acetone (gas phase)	-	313	~1.0	[10]
2-Pentanone	n-Hexane	313	0.22	General Photochemistry Principles
3-Pentanone	n-Hexane	313	0.45	General Photochemistry Principles
Di-tert-butyl ketone	Benzene	313	0.76	General Photochemistry Principles
2-Hydroxy-2-methylpropiophene	-	-	0.38	[16]
none				

Applications in Science and Industry

While sometimes viewed as a side reaction, the Norrish Type I cleavage has been harnessed for various applications.

- Organic Synthesis: It serves as a key step in the total synthesis of complex natural products. [\[5\]](#)[\[17\]](#)[\[18\]](#) For example, the synthesis of dodecahedrane, a molecule of significant

theoretical interest, involved multiple Norrish-type reactions.^[1] It is also a valuable tool for generating radicals for subsequent reactions, including merging with transition metal catalysis to achieve novel transformations like C-C bond borylation.^[19]

- **Polymer Chemistry:** The reaction is fundamental to the photodegradation of polymers containing carbonyl groups, such as polyketones and polyesters.^{[1][11]} Understanding this process is vital for developing more photostable materials. Conversely, it is exploited in the design of photoinitiators, molecules that generate reactive radicals upon light exposure to initiate polymerization, a technology crucial for 3D printing and high-resolution additive manufacturing.^[1]
- **Drug Development:** The principles of the Norrish Type I reaction are relevant in the design of photoactivated drugs.^{[7][8]} A pro-drug can be designed with a ketone moiety that, upon irradiation with light of a specific wavelength, undergoes cleavage to release the active therapeutic agent in a targeted manner.^{[7][8]}

Conclusion

The Norrish Type I reaction is a rich and multifaceted photochemical process. Its core mechanism— α -cleavage of an excited ketone to form a radical pair—opens up a diverse array of subsequent chemical pathways, including recombination, decarbonylation, and disproportionation. A thorough understanding of the factors that control these pathways, such as substrate structure and reaction conditions, allows researchers to predict and, in some cases, control the reaction's outcome. From its foundational role in explaining polymer degradation to its application in sophisticated synthetic strategies and the frontiers of photopharmacology, the Norrish Type I reaction remains a vital and powerful concept in modern chemistry.

References

- Norrish reaction - Wikipedia. (n.d.).
- Norrish-Type I and Type II reactions - Chemistry Optional Notes for UPSC PDF Download. (n.d.). EduRev.
- presentation on norrish type 1 and norrish type 2. (2018, November 19). Slideshare.
- Montanez, M. G., et al. (2002). Norrish Type II Photochemical Reaction of an Aryl Ketone on a Monolayer-Protected Gold Nanocluster. Development of a Probe of Conformational Mobility. *Organic Letters*, 4(13), 2321-2323. [\[Link\]](#)
- Jardine, F. (2019, March 12). Norrish photolytic cleavage. Chemistry World. [\[Link\]](#)

- Norrish type-1 reaction: Basic concept, Mechanism and Examples. (2024, April 19). YouTube. [Link]
- Diau, E. W. G., et al. (2001). Femtochemistry of Norrish Type-I Reactions: I. Experimental and Theoretical Studies of Acetone and Related Ketones on the S1 Surface. *ChemPhysChem*, 2(5), 273-293. [Link]
- Majumdar, S., & Giri, S. (2021). Applications of Norrish type I and II reactions in the total synthesis of natural products: a review. *Photochemical & Photobiological Sciences*, 20(1), 161-181. [Link]
- Binkley, R. W., & Binkley, E. R. (2022, September 13). VI. Ketone Photolysis. *Chemistry LibreTexts*. [Link]
- Norrish Type I vs. Norrish-Yang Type II in the Solid State Photochemistry of CIS-2,6-DI(1-Cyclohexenyl). (2006). *Molecular Crystals and Liquid Crystals*, 456(1), 15-24. [Link]
- Majumdar, S., & Giri, S. (2021). Applications of Norrish type I and II reactions in the total synthesis of natural products: a review. *Photochemical & Photobiological Sciences*, 20(1), 161-181. [Link]
- Majumdar, S., & Giri, S. (2021). Applications of Norrish type I and II reactions in the total synthesis of natural products. *Photochemical & Photobiological Sciences*, 20(1), 161-181. [Link]
- Photochemistry of Carbonyl Compound, Norrish type I and Type II Reaction. (n.d.). Slideserve.
- applications-of-norrish-type-i-and-ii-reactions-in-the-total-synthesis-of-natural-products-a-review. (2021, September 18). Bohrium. [Link]
- Norrish Reaction. (2017, June 1).
- Albini, A. (2021). Norrish' type I and II reactions and their role in the building of photochemical science. *Photochemical & Photobiological Sciences*, 20(1), 161-181. [Link]
- Karsili, T. N. V., et al. (2020). The Role of Norrish Type-I Chemistry in Photoactive Drugs: An ab initio Study of a Cyclopropenone-Enediyne Drug Precursor. *Frontiers in Chemistry*, 8, 608836. [Link]
- Karsili, T. N. V., et al. (2020). The Role of Norrish Type-I Chemistry in Photoactive Drugs: An ab initio Study of a Cyclopropenone-Enediyne Drug Precursor. *Frontiers in Chemistry*, 8, 608836. [Link]
- Fleming, A. M., & Burrows, C. J. (2014). Aminyl Radical Generation via Tandem Norrish Type I Photocleavage, β -Fragmentation. *The Journal of Organic Chemistry*, 79(10), 4359-4367. [Link]
- Diau, E. W. G., et al. (2002). Femtochemistry of Norrish Type-I Reactions: IV. Highly Excited Ketones-Experimental. *ChemPhysChem*, 3(1), 79-97. [Link]
- Exploring Norrish Type I and Type II Reactions: An ab initio Mechanistic Study Highlighting Singlet-State Mediated Chemistry. (n.d.). ResearchGate.

- 28.3: Organic Photochemistry. (2021, July 31). Chemistry LibreTexts. [\[Link\]](#)
- Understanding Norrish Type-I and Type-II Reactions in Photochemistry. (2022, July 26). Galaxy.ai. [\[Link\]](#)
- Nakao, Y., et al. (2023). Merging the Norrish type I reaction and transition metal catalysis: photo- and Rh-promoted borylation of C-C σ -bonds of aryl ketones. Chemical Science, 14(8), 2113-2118. [\[Link\]](#)
- Albini, A. (2021). Norrish' type I and II reactions and their role in the building of photochemical science. Photochemical & Photobiological Sciences, 20(1), 161-181. [\[Link\]](#)
- Photochemistry: Norrish Type I. (2022, November 8). YouTube. [\[Link\]](#)
- Regio- and Stereoselectivity of the Norrish-Yang Photocyclization of Dialkyl 1,2-Diketones: Solution versus Solid State Photochemistry of Two Polymorphs. (2022, October 25).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Norrish reaction - Wikipedia [en.wikipedia.org]
- 2. Norrish photolytic cleavage | Opinion | Chemistry World [chemistryworld.com]
- 3. m.youtube.com [m.youtube.com]
- 4. galaxy.ai [galaxy.ai]
- 5. scispace.com [scispace.com]
- 6. Applications of Norrish type I and II reactions in the total synthesis of natural products: a review: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 7. Frontiers | The Role of Norrish Type-I Chemistry in Photoactive Drugs: An ab initio Study of a Cyclopropenone-Enediyne Drug Precursor [frontiersin.org]
- 8. The Role of Norrish Type-I Chemistry in Photoactive Drugs: An ab initio Study of a Cyclopropenone-Enediyne Drug Precursor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Photochemistry of Carbonyl Compound, Norrish type I and Type II Reaction | PPTX [slideshare.net]
- 10. diau08.lab.nycu.edu.tw [diau08.lab.nycu.edu.tw]

- 11. Norrish-Type I and Type II reactions - Chemistry Optional Notes for UPSC PDF Download [edurev.in]
- 12. researchgate.net [researchgate.net]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Norrish Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Aminyl Radical Generation via Tandem Norrish Type I Photocleavage, β -Fragmentation: Independent Generation and Reactivity of the 2'-Deoxyadenosin- N6-yl Radical - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scite.ai [scite.ai]
- 18. Applications of Norrish type I and II reactions in the total synthesis of natural products: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Merging the Norrish type I reaction and transition metal catalysis: photo- and Rh-promoted borylation of C–C σ -bonds of aryl ketones - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Introduction: Unveiling a Fundamental Photochemical Transformation]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b8528689#norrish-type-i-reaction-of-ketones\]](https://www.benchchem.com/product/b8528689#norrish-type-i-reaction-of-ketones)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com